(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Description
Properties
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUJRJMYUXXUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Alcohol Derivatives and Amination
A patented process describes the preparation of (2,3-dihydrobenzo[b]dioxin-2-yl)methanol derivatives starting from corresponding alcohol derivatives (compounds of formula B) followed by amination to introduce the amino group at the 6-position.
- Key Features:
- Use of organic solvents at mild temperatures (−10°C to 25°C)
- Base-mediated reactions to facilitate substitution
- Avoidance of lengthy protection-deprotection sequences common in earlier methods
- Suitable for scale-up due to cost-effective reagents and conditions
This method yields a mixture of positional isomers that can be separated or further processed.
Improved Process for N-Acyl Derivatives (Related Chemistry)
A process for preparing N-(2,3-dihydrobenzodioxin-2-carbonyl)piperazine, a related compound, involves:
- Heating ethyl 2,3-dihydrobenzodioxin-2-carboxylate with piperazine under nitrogen at 70–90°C for 3–15 hours
- Work-up involving chloroform extraction, washing with sodium bicarbonate and acidification
- Achieving high purity (99.3–99.9%) of the product
This method exemplifies efficient amidation and purification techniques applicable to benzodioxane derivatives and may be adapted for preparing the target compound or its intermediates.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The patented base-mediated amination process addresses drawbacks of earlier methods that required expensive reagents and complex protection steps, making it more suitable for commercial scale synthesis.
- The cycloaddition approach provides a route to benzodioxane-containing heterocycles but involves higher temperatures and longer reaction times.
- The amidation process demonstrates that careful control of molar ratios, temperature, and work-up conditions can yield high-purity benzodioxane derivatives, which is critical for pharmaceutical applications.
- No direct single-step synthesis of (6-Amino-2,3-dihydrobenzo[b]dioxin-2-yl)methanol was found; rather, multi-step sequences involving alcohol intermediates and selective amination are standard.
- The choice of method depends on the scale, desired purity, and available starting materials.
Chemical Reactions Analysis
(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), leading to the formation of substituted derivatives.
Scientific Research Applications
Research indicates that compounds with a similar structural motif to (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol exhibit various biological activities. Notably:
- Antidiabetic Potential : Studies have shown that derivatives of this compound can inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. This inhibition can be beneficial in managing Type 2 Diabetes Mellitus (T2DM) by delaying glucose absorption in the intestine .
- Neuroprotective Effects : The compound's structural features suggest potential neuroprotective properties, making it a candidate for further investigation in Alzheimer's disease treatment. In vitro studies have indicated its ability to inhibit acetylcholinesterase, an enzyme associated with neurodegeneration .
Applications in Drug Development
The unique structure of this compound positions it as a promising scaffold for drug development. Its applications include:
- Lead Compound for Antidiabetic Drugs : The ability to inhibit key enzymes involved in glucose metabolism positions this compound as a lead candidate for developing new antidiabetic medications.
- Potential Antineoplastic Agent : Given its structural similarities to known anticancer agents, further exploration could reveal its efficacy against various cancers through mechanisms involving apoptosis and cell cycle regulation.
Case Studies
Several studies have highlighted the therapeutic potential of this compound and its derivatives:
Mechanism of Action
The mechanism of action of (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
Amino vs. Halogen Substituents
- (R)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS 1931925-48-2): Substituent: Chlorine at position 6 (electron-withdrawing). Impact: Reduces electron density on the aromatic ring, decreasing reactivity in electrophilic substitution. Stability is enhanced compared to amino derivatives . Applications: Useful as a chiral intermediate in asymmetric synthesis .
- (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS 280752-78-5): Substituent: Bromine at position 5. Impact: Larger atomic radius than chlorine, increasing steric hindrance. Electron-withdrawing effect further lowers ring reactivity .
- Target Compound: Substituent: Amino group at position 6 (electron-donating). Impact: Enhances ring electron density, promoting electrophilic aromatic substitution. Increases solubility in polar solvents due to hydrogen bonding .
Amino vs. Alkyl Substituents
- (6-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (HMBc): Substituent: Propyl group at position 6. Impact: Hydrophobic alkyl chain reduces solubility in water but improves lipid membrane permeability. Less reactive than amino derivatives .
Structural Isomerism and Stereochemistry
- 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol (CAS 4384-99-0): Structural Difference: Amino group at position 2, ethanol at position 1. Impact: Altered hydrogen-bonding interactions and spatial arrangement may affect biological activity (e.g., receptor binding) .
- (S)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS 1420537-26-3): Substituent: Fluorine at position 3.
Physicochemical and Spectral Properties
Biological Activity
The compound (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a member of the benzodioxane family, which has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through various studies, including its synthesis, anticancer properties, and other relevant pharmacological effects.
- Molecular Formula : C9H11N1O3
- Molecular Weight : 181.19 g/mol
- CAS Number : Not explicitly listed but can be derived from its structure.
The structural configuration of this compound allows for interactions with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to the benzodioxane structure. For example:
- Cytotoxicity Studies : The compound was evaluated for its cytotoxic effects against several cancer cell lines using the Sulforhodamine B (SRB) assay. Results indicated that derivatives of benzodioxane exhibited significant cytotoxicity with IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 and HCT116 cell lines, while standard drugs like doxorubicin showed higher IC50 values (7.46 µM to 8.29 µM) .
-
Mechanism of Action : The anticancer mechanisms were investigated through:
- EGFR Inhibition : The compound demonstrated inhibitory effects on the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Assessment : Annexin V-FITC assays indicated that the compound induces apoptosis in cancer cells by modulating proteins involved in the mitochondrial apoptosis pathway such as Bax and Bcl-2 .
Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. The results indicated significant antioxidant activity with IC50 values ranging from 31.52 µM to 198.41 µM across different derivatives .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that specific functional groups attached to the benzodioxane core significantly influence biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Hydroxyl Groups | Enhance antioxidant properties |
| Amino Groups | Contribute to cytotoxicity against cancer cells |
| Methylene Linkage | Modulates interaction with biological targets |
Case Studies
- Study on Aurora Kinase Inhibition :
- Evaluation in Animal Models :
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol, and how should data interpretation proceed?
- Methodological Answer : Use H NMR and C NMR (DMSO-d or CDCl) to confirm proton and carbon environments, focusing on the amino and methanol groups. IR spectroscopy can validate functional groups (e.g., -OH, -NH). For structural ambiguity, compare experimental data with DFT-optimized geometries (e.g., bond angles, dihedral angles) using the B3LYP/6-311++G(d,p) basis set .
Q. How can Density Functional Theory (DFT) be applied to predict electronic properties of this compound?
- Methodological Answer : Optimize the molecular structure using DFT/B3LYP with a 6-311++G(d,p) basis set. Calculate Natural Bond Orbital (NBO) analysis to assess charge distribution and hyperconjugative interactions. Evaluate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and nonlinear optical (NLO) properties .
Q. What synthetic routes are feasible for this compound, and how can purity be ensured?
- Methodological Answer : Adapt reductive amination or DIBAL-H-mediated reduction (e.g., at -70°C for 1.5–2 hours) from analogous dihydrobenzodioxin derivatives. Purify via column chromatography (silica gel, hexane/EtOAc gradients) and confirm purity through melting point analysis and HPLC .
Advanced Research Questions
Q. How can discrepancies between experimental and computational data (e.g., bond angles) be resolved?
- Methodological Answer : Re-evaluate computational parameters (e.g., basis set selection, solvent effects) and cross-validate with X-ray crystallography. If crystallography is unavailable, use vibrational frequency analysis to ensure optimized geometries correspond to local minima .
Q. What experimental design principles apply to assessing environmental stability and degradation pathways?
- Methodological Answer : Conduct laboratory studies under controlled abiotic/biotic conditions (pH, light, microbial activity). Use LC-MS or GC-MS to identify degradation products. Align with frameworks like Project INCHEMBIOL, which evaluates chemical fate in environmental compartments .
Q. How to design a molecular docking study to identify biological targets?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the ligand (AMBER/GAFF force fields) and protein (PDB structure). Validate docking poses with MD simulations and compare binding affinities against known inhibitors. Prioritize targets linked to amino-phenolic bioactivity (e.g., kinase or oxidoreductase enzymes) .
Q. What statistical models are appropriate for analyzing pharmacological data (e.g., dose-response)?
- Methodological Answer : Apply randomized block designs with split-plot arrangements to account for variables like rootstock effects or temporal factors. Use ANOVA followed by Tukey’s HSD for post-hoc analysis. For dose-response curves, fit data to Hill or logistic models .
Q. How to optimize reaction yields while minimizing byproducts in large-scale synthesis?
- Methodological Answer : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., THF for DIBAL-H reductions). Monitor reactions via TLC and optimize stoichiometry (e.g., 5.1 equiv. DIBAL-H for complete reduction). Scale-up using flow chemistry to enhance reproducibility .
Methodological Notes
- Theoretical Integration : Frame studies within conceptual frameworks (e.g., electronic structure theory for DFT, ecological risk assessment for environmental studies) to guide hypothesis formulation and data interpretation .
- Data Validation : Cross-reference spectral data with computational predictions and replicate experiments under varied conditions to address contradictions .
- Ethical Compliance : Adhere to safety protocols (e.g., P201/P202 hazard codes) when handling reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
